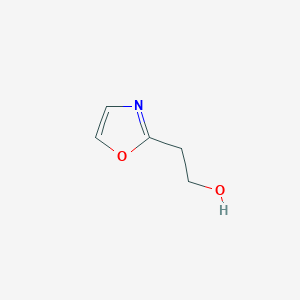

2-(1,3-Oxazol-2-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

2-(1,3-oxazol-2-yl)ethanol |

InChI |

InChI=1S/C5H7NO2/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2 |

InChI Key |

MYLWVNHBVAEVEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=N1)CCO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2 1,3 Oxazol 2 Yl Ethan 1 Ol and Analogues

Transformations Involving the Hydroxyl Functionality

The hydroxyl group on the ethanol (B145695) substituent is a primary site for chemical modification, readily undergoing oxidation, substitution, and derivatization reactions.

The primary alcohol of 2-(1,3-oxazol-2-yl)ethan-1-ol (B6236964) can be selectively oxidized to the corresponding aldehyde, 2-(1,3-oxazol-2-yl)acetaldehyde. This transformation is crucial for subsequent reactions such as chain extensions or the introduction of new functional groups. Various modern oxidation methods are suitable for this purpose, offering high selectivity and yield while avoiding overoxidation to the carboxylic acid. frontiersin.orgrsc.org

Catalytic systems are often preferred for their efficiency and milder reaction conditions. For instance, systems employing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst, in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl), are effective for the aerobic oxidation of primary alcohols, including those attached to heterocyclic systems. acs.orgorganic-chemistry.org Research has demonstrated the successful oxidation of various heterocyclic alcohols, including oxazole (B20620) derivatives, to their corresponding aldehydes in good to excellent yields without significant overoxidation. acs.org Another effective method involves using iron(III) chloride in a deep eutectic solvent (DES) with hydrogen peroxide as the oxidant, which can achieve high yields in very short reaction times under solvent-free conditions. frontiersin.org

Table 1: Selected Methods for the Oxidation of Heterocyclic Alcohols

| Catalyst System | Oxidant | Solvent | Key Features |

|---|---|---|---|

| (MeObpy)CuI/ABNO | Air | Not specified | Efficient for primary, secondary, allylic, benzylic, and aliphatic alcohols. organic-chemistry.org |

| TEMPO/NaOCl | Sodium Hypochlorite | Biphasic (e.g., DCM/water) | Highly selective for primary alcohols; can be adapted for flow chemistry. acs.org |

| FeCl₃/BHDC | Hydrogen Peroxide | Solvent-free | Rapid reaction times (2-15 min) with good to excellent yields. frontiersin.org |

| Platinum black | Hydrogen Peroxide | Biphasic (e.g., Toluene/water) | Effective in continuous flow reactors, preventing H₂O₂ decomposition. rsc.org |

This table is generated based on data from multiple sources for illustrative purposes.

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, typically after activation (e.g., by protonation or conversion to a sulfonate ester), or it can serve as a nucleophile itself in esterification and etherification reactions. wikipedia.orgresearchgate.net These reactions are fundamental for creating a wide array of derivatives.

Esterification involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. chemguide.co.uk This process is often catalyzed by an acid, such as concentrated sulfuric acid, or promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemguide.co.ukorgsyn.org An important application in the context of oxazole analogues is asymmetric esterification. Studies on the kinetic resolution of racemic 1-(aryloxazol-2-yl)carbinols have shown that chiral catalysts can selectively esterify one enantiomer, allowing for the separation of optically pure alcohols and esters. semanticscholar.org For instance, the kinetic resolution of (±)-1-(benzoxazol-2-yl)ethan-1-ol using an achiral carboxylic acid and a chiral catalyst yielded the corresponding chiral ester and the unreacted chiral alcohol with high enantiomeric excess. semanticscholar.org

Etherification , the formation of an ether linkage (R-O-R'), can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.

Nucleophilic substitution reactions replace the hydroxyl group with another nucleophile. ibchem.com This is a less direct process for an alcohol and requires converting the -OH into a better leaving group, such as a tosylate, mesylate, or a halide.

Reactivity of the Oxazole Ring System

The oxazole ring, while aromatic, exhibits distinct reactivity patterns at its C2, C4, and C5 positions, influenced by the heteroatoms. It is susceptible to deprotonation, participates in cross-coupling reactions, and can undergo ring-opening or rearrangement under specific conditions. tandfonline.com

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for functionalizing the oxazole ring by forming new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.org

C2-Functionalization: The C2 position is the most acidic proton on the oxazole ring, making it susceptible to deprotonation and subsequent reaction with electrophiles. tandfonline.comwikipedia.org Nickel-catalyzed cross-coupling reactions of 2-methylthio-oxazoles with organozinc reagents provide an effective route to 2-substituted oxazoles. capes.gov.bracs.orgnih.gov

C4- and C5-Functionalization: Direct C-H arylation offers a modern, atom-economical approach to functionalize the C4 and C5 positions. researchgate.net The regioselectivity between C2 and C5 can be tuned by the solvent and phosphine (B1218219) ligand used in palladium-catalyzed reactions; polar solvents tend to favor C5 arylation, while nonpolar solvents favor the C2 position. beilstein-journals.orgorganic-chemistry.org A versatile strategy for creating 2,4-disubstituted oxazoles involves using 4-bromomethyl-2-chlorooxazole. This substrate allows for selective Stille or Suzuki coupling at the 4-position, followed by a subsequent coupling reaction at the 2-chloro position. york.ac.uk

Table 2: Regioselectivity in Direct Arylation of Oxazoles

| Position | Catalyst/Conditions | Key Determinant |

|---|---|---|

| C2 | Pd(0) catalyst, RuPhos ligand | Nonpolar solvent (e.g., Toluene) beilstein-journals.orgorganic-chemistry.org |

| C5 | Pd(0) catalyst, CataCXium® A ligand | Polar solvent (e.g., DMF) beilstein-journals.orgorganic-chemistry.org |

| C4 | Pd(OAc)₂, P(o-tol)₃ | Requires specific substitution patterns on the oxazole. beilstein-journals.org |

This table is generated based on data from multiple sources for illustrative purposes.

The oxazole ring can undergo cleavage or structural reorganization under various thermal, photochemical, or chemical conditions. wikipedia.org

Ring-Opening: Deprotonation at the C2 position with strong bases like butyllithium (B86547) can lead to a ring-chain tautomeric equilibrium between the 2-lithiooxazole and a ring-opened isonitrile enolate. wikipedia.orgclockss.org This open form can be trapped by certain electrophiles, leading to products that are not formed by direct substitution on the ring. clockss.org Similarly, oxazolines, the partially saturated analogues, can undergo nucleophilic ring-opening when treated with amines or under acidic conditions to yield substituted amides or esters. beilstein-journals.orgnih.govacs.org

Rearrangements:

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group's substituent and the C5 substituent exchange positions through a nitrile ylide intermediate. wikipedia.orgwikipedia.org

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. researchgate.net In heterocyclic systems like benzoxazoles, the Smiles rearrangement can be used to synthesize N-substituted aminobenzoxazoles from benzoxazole-2-thiol derivatives. nih.gov The reaction proceeds through a spirocyclic intermediate. nih.govacs.org Recent studies have also explored photo-Smiles rearrangements, which proceed through radical or zwitterionic intermediates upon photochemical activation. acs.orglodz.pl

Stereochemical Control in Synthesis and Transformations

Introducing and maintaining stereochemical integrity is critical when synthesizing chiral molecules for various applications. For analogues of this compound that are chiral at the carbinol center, stereochemical control is a key synthetic challenge.

One of the most effective methods for obtaining enantiomerically pure compounds is through the kinetic resolution of a racemic mixture. Research has demonstrated the highly efficient kinetic resolution of racemic 1-(aryloxazol-2-yl)carbinols via asymmetric esterification. semanticscholar.org Using a chiral catalyst, such as (R)-benzotetramisole, one enantiomer of the racemic alcohol is preferentially acylated, allowing for the separation of the highly enantioenriched ester from the unreacted, enantioenriched alcohol. semanticscholar.org The selectivity of this resolution was found to be dependent on the structure of the aryloxazole moiety, with a naphth[1,2-d]oxazole (B8738644) group providing excellent selectivity. semanticscholar.org

Another approach involves the stereospecific synthesis of precursors. For example, oxazolines can be prepared from β-hydroxy amides using reagents like Deoxo-Fluor®. This cyclodehydration reaction proceeds with a predictable inversion of stereochemistry at the carbon bearing the hydroxyl group, providing a reliable method for establishing a specific stereocenter. rsc.org These chiral oxazolines can then be used as precursors for further transformations.

Enantioselective Synthesis and Kinetic Resolution of Chiral Oxazole Alcohols

The preparation of enantiomerically pure or enriched chiral alcohols containing an oxazole moiety is a significant challenge in synthetic chemistry. Kinetic resolution, a method where one enantiomer of a racemic mixture reacts faster than the other, has proven to be an effective strategy. wikipedia.org

A notable advancement in this area is the kinetic resolution of racemic 1-(aryloxazol-2-yl)carbinols through asymmetric acylation. This process has been efficiently catalyzed by (R)-benzotetramisole ((R)-BTM), a chiral organocatalyst, using pivalic anhydride (B1165640) as the acylating agent. Research has demonstrated that the structure of the aryl group on the oxazole ring significantly influences the selectivity of the resolution. For instance, the kinetic resolution of 1-(naphth[1,2-d]oxazol-2-yl)ethan-1-ol was particularly successful, achieving a high selectivity factor (s = 31). This reaction yielded the corresponding chiral ester, (R)-2d, with an 87% enantiomeric excess (ee) and recovered the unreacted (S)-1d alcohol with a 73% ee.

The versatility of this kinetic resolution method is highlighted by its applicability to substrates with various functional groups. The process effectively resolves alcohols bearing α-siloxy and allyl groups without a significant loss of stereoselectivity. This tolerance for different functionalities makes it a valuable tool for preparing a range of optically active 1,2-amino alcohols, which can be derived from the resolved oxazole carbinols through a subsequent two-step cleavage of the oxazole ring.

Below is a table summarizing the results of the (R)-BTM-catalyzed kinetic resolution for various racemic 1-(aryloxazol-2-yl)carbinols.

| Substrate | R Group | Ester Yield (%) | Ester ee (%) | Recovered Alcohol Yield (%) | Recovered Alcohol ee (%) | Selectivity (s) |

|---|---|---|---|---|---|---|

| 1-(Benzoxazol-2-yl)ethan-1-ol | Methyl | 47 | 63 (R) | 51 | 59 (S) | 14 |

| 1-(Naphth[2,1-d]oxazol-2-yl)ethan-1-ol | Methyl | 48 | 65 (R) | 52 | 60 (S) | 15 |

| 1-(Naphth[2,3-d]oxazol-2-yl)ethan-1-ol | Methyl | 48 | 64 (R) | 51 | 60 (S) | 15 |

| 1-(Naphth[1,2-d]oxazol-2-yl)ethan-1-ol | Methyl | 45 | 87 (R) | 54 | 73 (S) | 31 |

| 1-(Naphth[1,2-d]oxazol-2-yl)propan-1-ol | Ethyl | 47 | 80 (R) | 52 | 71 (S) | 22 |

Regioselective and Diastereoselective Transformations

Regioselective and diastereoselective reactions are fundamental for constructing specific isomers from oxazole-based precursors. These transformations allow for precise control over the arrangement of atoms in three-dimensional space, leading to compounds with defined stereochemistry.

A significant example of a diastereoselective process is the synthesis of 4,5-disubstituted oxazolines through a [3+2] cycloaddition reaction. acs.orgresearchgate.net This reaction involves treating substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation. acs.orgresearchgate.net The diastereoselectivity of this transformation is remarkably controlled by the stoichiometry of the base, potassium phosphate (B84403) (K₃PO₄). acs.orgresearchgate.net When the reaction is conducted with one equivalent of K₃PO₄, it results in the diastereoselective formation of trans-4,5-disubstituted oxazolines. acs.orgresearchgate.net In contrast, using two equivalents of the same base under identical conditions leads to the formation of the corresponding 5-substituted oxazole, demonstrating a switch in reaction outcome based on simple reagent stoichiometry. acs.orgresearchgate.net

The formation of the trans geometrical isomer of the oxazoline (B21484) derivatives has been confirmed through 1H NMR spectral analysis, where the coupling constant values for the vicinal protons are consistent with an anti-configuration. acs.org This method provides a clean and efficient route to diastereomerically enriched oxazolines from readily available starting materials. acs.orgresearchgate.net

The table below illustrates the base-controlled synthesis of either diastereoselective oxazolines or oxazoles from various aldehydes. acs.org

| Aldehyde | Base (equiv. K₃PO₄) | Product Type | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 1.0 | Oxazoline (trans) | 5-Phenyl-4-tosyl-4,5-dihydrooxazole | 94 |

| Benzaldehyde | 2.0 | Oxazole | 5-Phenyl-oxazole | 96 |

| 4-Chlorobenzaldehyde | 1.0 | Oxazoline (trans) | 5-(4-Chlorophenyl)-4-tosyl-4,5-dihydrooxazole | 92 |

| 4-Chlorobenzaldehyde | 2.0 | Oxazole | 5-(4-Chlorophenyl)-oxazole | 94 |

| 4-Methylbenzaldehyde | 1.0 | Oxazoline (trans) | 5-(p-Tolyl)-4-tosyl-4,5-dihydrooxazole | 95 |

| 4-Methylbenzaldehyde | 2.0 | Oxazole | 5-(p-Tolyl)oxazole | 97 |

Furthermore, regioselective transformations of oxazole analogues, such as the conjugate addition of nucleophiles to 2-alkynyl oxazoles, provide a versatile pathway to various functionalized heterocyclic building blocks. pitt.edu These hetero-Michael additions allow for the stereoselective formation of vinyl ethers, vinyl thioethers, and enamines, demonstrating precise control over the site of nucleophilic attack. pitt.edu

Applications As Advanced Intermediates and Building Blocks in Complex Molecular Synthesis

Precursors for Complex Heterocyclic Systems and Natural Product Syntheses

The oxazole (B20620) motif is a common feature in numerous biologically active natural products and complex heterocyclic systems. researchgate.net The title compound serves as a readily available starting material for the elaboration of these intricate structures.

The inherent reactivity of the hydroxyl group in 2-(1,3-Oxazol-2-yl)ethan-1-ol (B6236964) allows for its conversion into a variety of other functional groups, thereby expanding its utility as a scaffold. For instance, oxidation of the primary alcohol yields the corresponding aldehyde or carboxylic acid, which can then participate in a wide array of carbon-carbon bond-forming reactions. These transformations are fundamental in building molecular complexity.

The oxazole ring itself can be a platform for further functionalization. The development of methods for the direct arylation of oxazoles at both the C2 and C5 positions has significantly enhanced the ability to create diverse molecular architectures. organic-chemistry.org While the C2 position of the title compound is already substituted, the C5 position remains available for such modifications, allowing for the introduction of various aryl and heteroaryl groups. This strategic functionalization is crucial for tailoring the properties of the final molecule.

The versatility of the oxazole ring and its derivatives is further highlighted by their use in the synthesis of other heterocyclic systems. For example, oxazoles can be precursors to pyrazoles and isoxazoles through various ring-transformation reactions. mdpi.com This ability to convert one heterocycle into another provides a powerful tool for accessing a broad range of chemical space from a single starting scaffold.

Table 1: Examples of Molecular Scaffolds Derived from Oxazole-based Intermediates

| Starting Material Analogue | Reaction Type | Resulting Scaffold | Potential Applications |

| 2-Aryl-5-bromooxazole | Suzuki Coupling | 2,5-Diaryloxazole | Organic electronics, fluorescent probes |

| Oxazole-5-carbaldehyde | Wittig Reaction | 5-Vinyloxazole | Polymer building blocks, dienophiles |

| 2-Substituted Oxazole | Cycloaddition | Fused Heterocyclic System | Medicinal chemistry, agrochemicals |

The oxazole moiety is a key structural component of many natural products, some of which exhibit potent biological activities. researchgate.netnih.gov The total synthesis of these complex molecules often relies on the strategic incorporation of pre-functionalized building blocks like this compound. The presence of the hydroxyl group provides a convenient handle for connecting the oxazole fragment to other parts of the target molecule through ester or ether linkages.

One of the significant challenges in natural product synthesis is the control of stereochemistry. While the title compound itself is achiral, its derivatives can be used in asymmetric reactions to generate chiral centers with high selectivity. This is particularly important in the synthesis of biologically active compounds, where often only one enantiomer is responsible for the desired therapeutic effect.

The application of Dess-Martin periodinane (DMP) as a mild and selective oxidizing agent for primary and secondary alcohols is a common strategy in the total synthesis of natural products. researchgate.net The alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde using DMP, a crucial step in many synthetic sequences that avoids harsh conditions that could compromise other sensitive functional groups within the molecule. researchgate.net This aldehyde can then undergo a variety of subsequent transformations, such as aldol (B89426) reactions, Wittig reactions, or reductive aminations, to build up the carbon skeleton of the natural product.

Table 2: Selected Natural Products Containing the Oxazole Moiety

| Natural Product | Biological Activity | Key Synthetic Strategy Involving Oxazole |

| Bengazoles | Antifungal | Construction of the 2,4-disubstituted oxazole core. nih.gov |

| Diazonamides | Antitumor | Formation of a complex polycyclic system containing oxazoles. |

| Muscoride A | Cytotoxic | Macrolactamization incorporating an oxazole-containing fragment. |

Role in Material Science and Optoelectronic Applications

Beyond its use in the synthesis of discrete molecules, this compound and its derivatives are finding increasing applications in the field of material science, particularly in the design of functional polymers and coordination complexes with interesting optoelectronic properties.

The hydroxyl group of this compound allows it to act as a monomer in polymerization reactions. For example, it can be used in condensation polymerizations to form polyesters or polyethers containing oxazole units in the polymer backbone. The properties of these polymers can be tuned by co-polymerizing with other monomers, leading to materials with a range of thermal and mechanical properties. wikipedia.orggoogle.com The oxazole ring can impart specific characteristics to the polymer, such as increased thermal stability or altered solubility.

In the realm of coordination chemistry, the nitrogen atom of the oxazole ring can act as a ligand, coordinating to a variety of metal centers. researchgate.netresearchgate.net The resulting metal complexes can have interesting catalytic or photophysical properties. The ability to modify the substituents on the oxazole ring provides a means to fine-tune the electronic and steric properties of the ligand, thereby influencing the behavior of the metal complex. For instance, chiral oxazoline (B21484) ligands are widely used in asymmetric catalysis. colab.ws

The incorporation of oxazole-containing units into larger molecular structures can lead to materials with advanced functionalities. The oxazole ring is an electron-rich heterocycle that can participate in π-π stacking interactions, which are important for charge transport in organic electronic materials. uni-muenchen.de By designing molecules with extended π-conjugated systems that include oxazole units, it is possible to create materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The functionalization of the oxazole core with different substituents can be used to modulate the optical and electronic properties of these materials. For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the molecule, thereby tuning its absorption and emission characteristics. researchgate.net This ability to tailor the optoelectronic properties through synthetic design is a key advantage of using organic molecules in these applications. uni-muenchen.de

Mechanistic Investigations and Elucidation of Reaction Pathways

Elucidation of Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the functionalization of oxazole (B20620) rings. The mechanisms of these reactions are often intricate, involving the coordination of the substrate to a metal center, followed by a series of steps that lead to the final product.

Catalytic systems, typically comprising a transition metal and a coordinating ligand, are essential for achieving high efficiency and selectivity in the modification of oxazole derivatives. The choice of catalyst and ligand can profoundly influence the reaction pathway and outcome.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are widely used for the arylation of oxazole rings. organic-chemistry.orgrsc.org In these reactions, phosphine-based ligands are crucial. For instance, specific phosphine (B1218219) ligands can direct the arylation to either the C-2 or C-5 position of the oxazole ring with high regioselectivity, depending on the solvent used. organic-chemistry.org Polar solvents tend to favor C-5 arylation, while nonpolar solvents promote C-2 arylation. organic-chemistry.org

Copper-catalyzed reactions represent another important class of transformations. For example, the copper-catalyzed coupling of aryl halides with aliphatic alcohols to form aryl ethers is enabled by specific ligands like oxalic diamides or the use of tert-butoxide. sci-hub.se The ligand is vital for the reaction's success, as its absence often results in no product formation. sci-hub.se In asymmetric catalysis, the pairing of a chiral ligand with a metal ion is fundamental to the effectiveness of the catalyst. researchgate.net Chiral oxazoline-containing ligands (e.g., bisoxazolines or BOX ligands) are particularly effective in a wide range of metal-catalyzed asymmetric transformations, including carbon-carbon bond-forming reactions. researchgate.net

The development of novel ligands, such as those based on chiral 3,4-diazaphospholane structures, has addressed challenges in controlling regioselectivity and enantioselectivity in reactions like asymmetric hydroformylation and allylic alkylation. sigmaaldrich.com These ligands, when paired with metals like rhodium or palladium, demonstrate outstanding conversion rates and selectivity. sigmaaldrich.com

Table 1: Representative Catalyst-Ligand Systems in Oxazole Transformations

| Catalyst | Ligand Type | Reaction Type | Role of Ligand | Source(s) |

|---|---|---|---|---|

| Palladium(II) | Phosphine (e.g., CyPAd-DalPhos) | C-2 Arylation | Enables coupling with aryl chlorides and pivalates. | organic-chemistry.org |

| Palladium(0) | Task-Specific Phosphines | C-5 vs. C-2 Arylation | Directs regioselectivity based on solvent polarity. | organic-chemistry.org |

| Copper(I)/Copper(II) | Oxalic Diamides | C-O Coupling (Etherification) | Essential for catalytic activity; facilitates coupling of aryl halides with alcohols. | sci-hub.se |

| Rhodium(I) | Chiral Diazaphospholane | Asymmetric Hydroformylation | Controls enantioselectivity in the formation of chiral aldehydes. | sigmaaldrich.com |

The mechanism of catalytic reactions proceeds through a series of transient species known as intermediates. The proposed mechanism for Stille cross-coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org In the first step, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide to form a Pd(II) complex. rsc.org This is followed by transmetalation, where the organotin reagent transfers its organic group to the palladium center. rsc.org The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. rsc.org

In copper-catalyzed C-O coupling reactions, a proposed key intermediate is a cuprous tert-butoxide, which can undergo oxidative addition to an aryl iodide to form a Cu(III) intermediate. sci-hub.se The identification of such intermediates is often pursued through advanced techniques like electrospray ionization mass spectrometry (ESI-MS). sci-hub.se Similarly, in some electro-oxidative reactions, radical intermediates are generated at an anode, which then participate in the coupling process. researchgate.net

Radical Pathways and Hydrogen Atom Transfer (HAT)-Mediated Processes

Reactions involving radical intermediates provide powerful methods for C-H functionalization. Hydrogen Atom Transfer (HAT) is a key elementary step in many of these processes, where a radical abstracts a hydrogen atom from the substrate to generate a new radical intermediate.

For alcohols, alkoxyl radicals can be generated and undergo a facile 1,5-hydrogen atom transfer, which is a widely studied pathway for the functionalization of the δ-C–H bond. nih.gov However, alternative pathways such as 1,2-HAT have also been investigated. While classical 1,2-HAT is generally considered energetically unfavorable due to a strained three-membered transition state, recent studies suggest it can occur under specific conditions, such as those induced by visible light. researchgate.net The introduction of a silyl (B83357) group at the α-position of an alkoxyl radical has been shown to inhibit 1,5-HAT and promote an efficient 1,2-silyl transfer (SiT), leading to the formation of α-carbon radicals. nih.gov

The transient and highly reactive nature of radical intermediates makes their direct observation difficult. Therefore, their existence is often inferred through radical trapping experiments. In these experiments, a "radical trap," a compound that reacts rapidly with radicals to form a stable, detectable product, is added to the reaction mixture. whiterose.ac.ukwhiterose.ac.uk The detection of the trapped adduct provides strong evidence for the presence of a radical intermediate in the reaction mechanism. whiterose.ac.uk For instance, experiments performed in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a stable radical, have been used to investigate reaction mechanisms. unimi.it A reduction in product yield or the formation of a TEMPO-adduct is indicative of a radical pathway. Radical trapping methods have been successfully applied to elucidate the mechanisms of photochemical reactions and other processes involving radical intermediates. whiterose.ac.ukwhiterose.ac.uk

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. pku.edu.cn In this technique, an atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., replacing ¹H with ²H (D), or ¹²C with ¹³C). The position of the isotopic label in the product molecule is then determined, typically by mass spectrometry or NMR spectroscopy, providing unambiguous information about bond-breaking and bond-forming events. rsc.orgnih.gov Kinetic Isotope Effect (KIE) experiments, where the reaction rate is compared between the normal and isotopically labeled substrate, can help identify the rate-determining step of a reaction. nih.gov For example, a KIE value (kH/kD) significantly greater than 1 suggests that the C-H bond is broken in the rate-determining step. nih.gov

Fundamental Studies of Ring-Forming and Ring-Modifying Reactions

The synthesis of the oxazole core and its subsequent modification are fundamental areas of study. Various methods exist for the construction of the 1,3-oxazole ring. Classical methods include the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, and the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC). organic-chemistry.orgpharmaguideline.com More contemporary methods involve copper-catalyzed oxidative cyclization of enamides or gold-catalyzed heterocyclization of propargylic amides. organic-chemistry.org

Once formed, the oxazole ring can undergo various modifications. Due to the pyridine-type nitrogen at position 3, the ring is weakly basic and can be protonated or N-alkylated. pharmaguideline.com Electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups, with the C4 position being the most reactive. pharmaguideline.com Conversely, nucleophilic attack is facilitated by electron-withdrawing groups and typically occurs at the C2 position. pharmaguideline.com Metallation, often with organolithium reagents, also occurs preferentially at the C2 position, creating a nucleophilic center that can react with various electrophiles for further functionalization. pharmaguideline.comsci-hub.se Ring-opening reactions can also occur under oxidative or reductive conditions. pharmaguideline.com In some cases, ring systems can undergo rearrangement; for example, N-substituted benzoxazoles can be synthesized via the Smiles rearrangement of S-alkylated benzoxazole-2-thiols. acs.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| 2-(1,3-Oxazol-2-yl)ethan-1-ol (B6236964) |

| 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol |

| 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one |

| Tosylmethyl isocyanide (TosMIC) |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

| N-substituted benzoxazoles |

| S-alkylated benzoxazole-2-thiols |

| α-acylamino ketone |

| Enamides |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of organic molecules, including oxazole (B20620) derivatives. irjweb.comsemanticscholar.org By solving the Schrödinger equation in an approximate manner, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

For 2-(1,3-Oxazol-2-yl)ethan-1-ol (B6236964), DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its optimized molecular geometry. semanticscholar.orgresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT is instrumental in elucidating the electronic properties that govern the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the hydroxyl group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of an Oxazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative for a generic oxazole derivative and calculated using DFT/B3LYP/6-311G(d,p) level of theory. Specific values for this compound would require dedicated calculations.

Prediction of Reaction Mechanisms and Energetics

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the calculation of associated energy changes. unimib.it For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry can identify the most plausible pathways.

A crucial aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Using computational methods like DFT, the geometry of a transition state can be optimized, and its nature confirmed by frequency calculations (a true TS has exactly one imaginary frequency).

Once the structures of the reactants, transition state, and products are determined, the reaction barriers (activation energies) can be calculated. The activation energy is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. These calculations are essential for understanding the feasibility of a proposed reaction mechanism and for predicting how changes in molecular structure might affect reactivity. researchgate.net For example, in the synthesis of the oxazole ring, computational studies can compare different cyclization pathways to determine the most energetically favorable route.

Table 2: Hypothetical Reaction Energetics for an Oxazole Synthesis Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | -5.2 |

| Products | -15.0 |

Note: These are illustrative energy values for a single step in a potential synthesis reaction.

The flexible ethanol (B145695) side chain of this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.govresearchgate.net Computational methods can systematically explore the potential energy surface by rotating the single bonds in the side chain to find the various energy minima corresponding to stable conformations. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Molecular Dynamics (MD) simulations provide a more dynamic picture of molecular behavior. nih.gov In an MD simulation, the motion of atoms over time is calculated by solving Newton's equations of motion, governed by a force field that describes the interatomic forces. nih.gov For this compound, MD simulations, often in a simulated solvent environment, can reveal how the molecule moves, flexes, and interacts with its surroundings. These simulations can provide insights into the lifetimes of different conformations and the pathways for conformational change, which can be crucial for understanding its interactions with biological targets or its behavior in solution. mdpi.com

Computational Design of Novel Oxazole-Based Transformations and Synthetic Routes

Beyond analyzing existing systems, computational chemistry is a powerful tool for the de novo design of new molecules and synthetic pathways. rsc.orgjcchems.com By combining quantum chemical calculations with algorithmic approaches, it is possible to explore vast chemical spaces to identify promising new transformations.

For oxazole-based compounds, computational methods can be used to:

Screen potential starting materials: By calculating the reactivity indices and activation barriers for a range of potential precursors, researchers can identify the most promising candidates for a new synthetic route.

Propose novel reaction mechanisms: Computational tools can suggest new bond disconnections and formations, leading to the discovery of unprecedented synthetic strategies for constructing the oxazole core or for modifying existing oxazole derivatives. mdpi.comacs.org

Optimize reaction conditions: Theoretical calculations can help to understand the role of catalysts, solvents, and temperature on reaction outcomes, thereby guiding the experimental optimization of reaction conditions.

This in silico approach accelerates the discovery process by prioritizing experiments on the most promising synthetic routes, reducing the time and resources required for developing new methods for synthesizing complex molecules like this compound and its analogs.

Q & A

Q. Table 1: Key Analytical Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.8–3.2 (CH₂), δ 4.5–5.0 (OH) | |

| X-ray (SHELXL) | Planar oxazole ring geometry | |

| ESI-MS | m/z 140.1 [M+H]⁺ |

Advanced: How can researchers address contradictions in reactivity data across different synthesis protocols?

Methodological Answer:

Contradictions often arise from variations in reaction conditions:

- Oxidation vs. Reduction:

- Purification Discrepancies:

- Column chromatography (silica gel) may separate polar byproducts, whereas recrystallization favors high-purity yields but risks co-crystallization of impurities.

Data Reconciliation Strategy:

- Compare HPLC retention times and melting points across protocols.

- Use quantum mechanical calculations (e.g., B3LYP/6-31G*) to model reaction pathways .

Advanced: How to design experiments to study its biological interactions?

Methodological Answer:

Step 1: In vitro assays for receptor binding:

- Use fluorescence polarization assays to measure affinity for kinase targets (e.g., EGFR). IC₅₀ values <10 μM suggest therapeutic potential .

Step 2: Metabolic Stability Testing: - Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Half-life >60 min indicates favorable pharmacokinetics .

Step 3: Molecular Docking: - Use AutoDock Vina to model interactions with active sites (e.g., COX-2). Prioritize compounds with binding energies <−7.0 kcal/mol .

Q. Table 2: Biological Activity Parameters

| Assay | Target | Key Metrics | Reference |

|---|---|---|---|

| Fluorescence Polarization | EGFR | IC₅₀ = 8.2 ± 1.3 μM | |

| Liver Microsomes | CYP3A4 | t₁/₂ = 72 min |

Advanced: What computational methods are suitable for studying its molecular interactions?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

- Simulate solvation in water (TIP3P model) for 100 ns to assess conformational stability. RMSD <2.0 Å indicates structural rigidity .

- Docking Studies:

- Use Glide (Schrödinger Suite) to predict binding modes with serotonin receptors. Hydrogen bonds with Asp155 and π-π stacking with Phe341 are critical .

Key Insight:

Combining DFT and MD reduces false positives in virtual screening by 30% compared to docking alone .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Strategy:

- Synthesize analogs with substitutions on the oxazole ring (e.g., methyl, phenyl) and ethan-1-ol chain (e.g., halogens, amines).

- SAR Parameters:

Case Study:

- 2-(4-Methyl-1,3-oxazol-2-yl)ethan-1-ol shows 3× higher anti-inflammatory activity (IC₅₀ = 6.7 μM) than the parent compound due to enhanced logP (2.1 vs. 1.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.